molecular formula C10H6ClN3 B13092003 3-Chloropyrimido[1,2-a]benzimidazole CAS No. 959245-17-1

3-Chloropyrimido[1,2-a]benzimidazole

Cat. No.: B13092003
CAS No.: 959245-17-1
M. Wt: 203.63 g/mol
InChI Key: WUHXHAFMVMXMNB-UHFFFAOYSA-N
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Description

3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 3-position of the benzo ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminobenzimidazole with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core . The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of 3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like ethanol or dimethyl sulfoxide (DMSO); catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrimidines with different functional groups.

Comparison with Similar Compounds

3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of 3-Chlorobenzo[4,5]imidazo[1,2-a]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

959245-17-1

Molecular Formula

C10H6ClN3

Molecular Weight

203.63 g/mol

IUPAC Name

3-chloropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C10H6ClN3/c11-7-5-12-10-13-8-3-1-2-4-9(8)14(10)6-7/h1-6H

InChI Key

WUHXHAFMVMXMNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C=C(C=N3)Cl

Origin of Product

United States

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